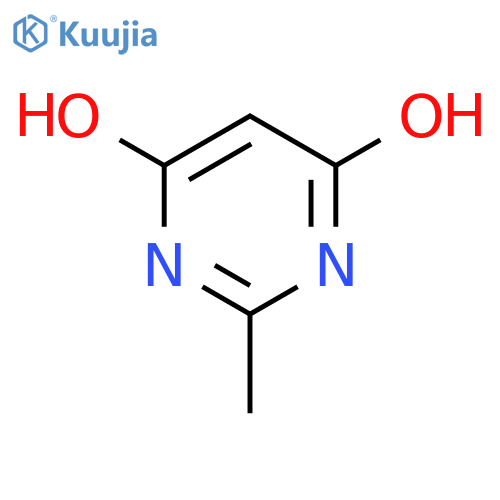Cas no 1194-22-5 (2-methylpyrimidine-4,6-diol)

2-methylpyrimidine-4,6-diol structure
商品名:2-methylpyrimidine-4,6-diol
2-methylpyrimidine-4,6-diol 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4,6-dihydroxypyrimidine
- 2-Methylpyrimidine-4,6-diol
- 4-(Dimethylamino)stibene
- 4,6-Dihydroxy-2-Methylpyrimidine
- 6-hydroxy-2-methyl-4(1H)-Pyrimidinone
- 4-hydroxy-2-methyl-1H-pyrimidin-6-one
- NSC 9317
- 2-Methyl-4,6-pyrimidinediol
- 2-Methyl-1H,5H-pyrimidine-4,5-dione
- 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl-
- 6-hydroxy-2-methylpyrimidin-4(3H)-one
- 2-methyl-4,6-dihydroxy pyrimidine
- 6-HYDROXY-2-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 4,6-Dihydroxyl-2-Methylpyrimidine
- NSC9317
- PubChem7098
- KS
- SY041638
- MFCD00205627
- J-509977
- MFCD20486784
- BPSGVKFIQZZFNH-UHFFFAOYSA-N
- SCHEMBL125608
- AC7546
- EN300-21480
- Z104499150
- 2-methyl pyrimidine-4,6-diol
- FT-0683913
- 25286-60-6
- 4(1H)-Pyrimidinone,6-hydroxy-2-methyl-
- AC-907/25014073
- (R)-N-BOC-3-HYDROXYMETHYLMORPHOLINE
- AC-24587
- NSC-9317
- DTXSID00193507
- SCHEMBL11937375
- FT-0653563
- 4,6-Dihydroxy-2-methylpyrimidine, 97%
- AC-25260
- CHEMBL1650612
- FT-0617251
- EINECS 254-941-9
- AKOS015900117
- 1194-22-5
- AKOS000120896
- D-3570
- AM20080263
- 2-methyl-4 pound not6-dihydroxypyrimidine
- D2589
- AI3-26574
- MFCD00006104
- 40497-30-1
- NS00021147
- SB55497
- CS-W021720
- 2-Methyl-6-hydroxypyrimidin-4-one
- GS-6814
- SY006429
- pyrimidine, 4,6-dihydroxy-2-methyl-
- DB-061561
- 4,6-pyrimidinediol, 2-methyl-
- DB-303523
- 6-hydroxy-2-methyl-3H-pyrimidin-4-one
- ALBB-014668
- DB-016045
- 2-methylpyrimidine-4,6-diol
-
- MDL: MFCD00205627
- インチ: 1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
- InChIKey: BPSGVKFIQZZFNH-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C(N([H])C(C([H])([H])[H])=N1)=O
計算された属性
- せいみつぶんしりょう: 126.04300
- どういたいしつりょう: 126.043
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): -0.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 61.7
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: >300 °C(lit.)
- ふってん: 173.2°C at 760 mmHg
- フラッシュポイント: 143.9ºC
- 屈折率: 1.619
- ようかいど: 溶出度(68 g/l)(25ºC)、
- PSA: 65.98000
- LogP: -0.21610
2-methylpyrimidine-4,6-diol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319-H335
- 警告文: P261;P305+P351+P338
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26;S36
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
2-methylpyrimidine-4,6-diol 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-methylpyrimidine-4,6-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21480-0.05g |
2-methylpyrimidine-4,6-diol |
1194-22-5 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21480-0.5g |
2-methylpyrimidine-4,6-diol |
1194-22-5 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94930-25g |
2-Methyl-4,6-dihydroxypyrimidine |
1194-22-5 | 25g |
¥96.0 | 2021-09-04 | ||
| eNovation Chemicals LLC | D625374-1g |
4,6-Dihydroxy-2-Methylpyrimidine |
1194-22-5 | 97% | 1g |
$200 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M190000-5g |
2-methylpyrimidine-4,6-diol |
1194-22-5 | 97% | 5g |
¥30.90 | 2023-09-01 | |
| TRC | D267745-250mg |
4,6-Dihydroxy-2-methylpyrimidine |
1194-22-5 | 250mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB239138-1 kg |
6-Hydroxy-2-methyl-3,4-dihydropyrimidin-4-one, 95%; . |
1194-22-5 | 95% | 1 kg |
€362.00 | 2023-07-20 | |
| Ambeed | A138942-10g |
6-Hydroxy-2-methylpyrimidin-4(3H)-one |
1194-22-5 | 97% | 10g |
$6.0 | 2025-02-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M190000-500g |
2-methylpyrimidine-4,6-diol |
1194-22-5 | 97% | 500g |
¥672.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY504-20g |
2-methylpyrimidine-4,6-diol |
1194-22-5 | 97% | 20g |
91.0CNY | 2021-07-12 |
2-methylpyrimidine-4,6-diol 関連文献
-
1. 1016. Reactions of pyrimidin-5-yl-lithium compoundsM. P. L. Caton,M. S. Grant,D. L. Pain,R. Slack J. Chem. Soc. 1965 5467
-
Ying Li,Haifeng Huang,Xiangyang Lin,Renming Pan,Jun Yang Dalton Trans. 2016 45 15644
-
Liu Quancheng,Zhang Qi,Li Guilin,Guo Zhicheng,He Xiangyang,Xie chai,Deng Hu,Shang Liping RSC Adv. 2021 11 6247
-
4. Formula index
-
5. 100. Experiments on the synthesis of purine nucleosides. Part I. Model experiments on the synthesis of 9-alkylpurinesJ. Baddiley,B. Lythgoe,D. McNeil,A. R. Todd J. Chem. Soc. 1943 383
1194-22-5 (2-methylpyrimidine-4,6-diol) 関連製品
- 40497-30-1(4,6-Dihydroxy-2-methylpyrimidine)
- 67383-35-1(2-methylpyrimidin-4-ol)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1194-22-5)2-methylpyrimidine-4,6-diol

清らかである:99%
はかる:1kg
価格 ($):174.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1194-22-5)4,6-Dihydroxy-2-methylpyrimidine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ